molecular formula C20H22N4O B2902723 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326847-17-9

1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902723
CAS No.: 1326847-17-9
M. Wt: 334.423
InChI Key: GXQQOCNTFSBYGS-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with the CAS Number 1326847-17-9 and a molecular formula of C20H22N4O. It has a molecular weight of 334.41 g/mol . This chemical belongs to the 1,2,3-triazole class of heterocycles, which are characterized by a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The 1,2,3-triazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatility. This robust framework is known to act as a bioisostere for various functional groups, such as amides and esters, which can help fine-tune the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . While the specific biological activity and mechanism of action for this particular derivative are areas for ongoing research, compounds featuring the 1,2,3-triazole core have been extensively investigated and reported in scientific literature for a wide spectrum of potential research applications. These include, but are not limited to, serving as molecular scaffolds in anticancer research , and being developed as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR) . The presence of the 1,2,3-triazole moiety, combined with lipophilic aromatic substituents, makes this compound a valuable intermediate or building block for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology. It is suitable for constructing more complex molecules, exploring structure-activity relationships (SAR), and screening for novel biological activities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-10-11-18(13-16(15)2)24-14-19(22-23-24)20(25)21-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQQOCNTFSBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326847-17-9) is a synthetic compound belonging to the class of triazole derivatives. Its molecular formula is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of 334.4 g/mol. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives often involves cyclization reactions of hydrazones or thiosemicarbazides. The specific synthesis pathway for this compound typically includes the reaction of appropriate aryl isothiocyanates with hydrazine derivatives, leading to the formation of triazole rings through cyclization in basic media.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 Value (μM) Reference
MCF7 (Breast Cancer)43.4
HCT116 (Colon Cancer)27.3
T47D (Breast Cancer)43.4

These studies indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

The mechanism of action typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

  • Anticancer Studies : A study evaluated a series of triazole derivatives against MCF7 and HCT116 cell lines, revealing that modifications in the phenyl ring significantly affected cytotoxicity. The presence of electron-donating groups enhanced activity against cancer cells .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of triazoles against clinical isolates of bacteria and fungi. The results indicated that certain structural modifications increased potency against resistant strains .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Studies have shown that 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and the disruption of cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antifungal and Antimicrobial Properties

Triazole compounds are known for their antifungal activity. This specific compound has shown efficacy against several fungal strains, making it a candidate for developing new antifungal agents.

Data Table: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans4 µg/mL

Pesticidal Activity

The compound has demonstrated potential as a pesticide due to its ability to inhibit certain enzymes in pest species. This property can be harnessed to develop environmentally friendly agricultural products.

Case Study:
Field trials indicated that formulations containing this triazole derivative significantly reduced pest populations while maintaining crop yield .

Polymer Development

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene12030
Polystyrene15025
Triazole-modified Polymer18040

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The activity and physicochemical properties of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Aryl Substituent Amide Substituent Key Features/Activity Reference
Target Compound 3,4-Dimethylphenyl 3-Phenylpropyl High lipophilicity; potential MIF inhibition
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) 3,4-Dimethylphenyl Benzyl Reduced flexibility; lower IC₅₀ in MIF tautomerase assays
1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-... (ZIPSEY) 4-Chlorophenyl Hydroxy-substituted propyl Enhanced hydrogen bonding; crystallographic data available (CSD refcode: ZIPSEY)
BN-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl 2-Chloro-6-fluorobenzyl Halogenated benzyl group improves target affinity in CFTR modulation
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-... (CAS 924841-60-1) 3-Chloro-4-methylphenyl Propyl Moderate antitumor activity; lower molecular weight (306.79 g/mol)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Varied substituents High growth inhibition (GP = 68.09%) in NCI-H522 lung cancer cells
Key Observations:
  • Amide Chain Flexibility : The 3-phenylpropyl chain provides greater conformational flexibility than rigid benzyl (MKA027) or short propyl groups, optimizing receptor interactions .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents (e.g., in ) improve bioactivity by altering electron density and binding kinetics.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar amide substituents (e.g., hydroxypropyl in ZIPSEY ) improve aqueous solubility, whereas the target’s hydrophobic 3-phenylpropyl may limit it.
  • Metabolic Stability : Methyl groups on the aryl ring (target compound) resist oxidative metabolism compared to chlorophenyl derivatives, suggesting longer half-life .

Q & A

Q. Q1. What are the standard synthetic protocols for 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

A1. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by substitution with the 3,4-dimethylphenyl group and coupling to the 3-phenylpropylamine moiety. Key steps include:

  • Azide preparation : Reacting propargyl derivatives with sodium azide under acidic conditions .
  • Click chemistry : Optimizing solvent (e.g., DMSO or acetonitrile), temperature (60–80°C), and copper catalyst (CuI or CuSO₄·5H₂O) to maximize triazole ring formation .
  • Purification : Thin-layer chromatography (TLC) and column chromatography to isolate intermediates; final product confirmed via ¹H/¹³C NMR and HRMS .

Q. Q2. How is the compound characterized to confirm structural integrity and purity?

A2. Characterization involves:

  • Spectroscopic techniques : ¹H/¹³C NMR for functional group identification (e.g., triazole protons at δ 7.8–8.2 ppm) and carboxamide carbonyl signals (~165–170 ppm) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 391.18) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Q3. What preliminary biological assays are used to evaluate its activity?

A3. Initial screening includes:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Testing tautomerase activity (e.g., macrophage migration inhibitory factor (MIF) inhibition via UV-Vis spectroscopy with p-hydroxyphenylpyruvate as substrate) .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar triazole-carboxamides?

A4. Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

  • Comparative SAR analysis : Tabulating activity data for analogs (e.g., substituents on phenyl rings influence MIF inhibition efficacy) .

    Substituent PositionActivity (IC₅₀, μM)Target
    3,4-Dimethylphenyl0.8 ± 0.1MIF
    4-Chlorophenyl1.2 ± 0.3MIF
    2-Fluorophenyl2.5 ± 0.4MIF
  • Dose-response validation : Replicating assays under standardized conditions (e.g., pH, serum concentration) .

Q. Q5. What methodologies elucidate the compound’s mechanism of action in cancer cell apoptosis?

A5. Advanced approaches include:

  • Co-localization studies : Confocal microscopy to track apoptosis-inducing factor (AIF) translocation in parthanatos .
  • Western blotting : Quantifying caspase-3/9 activation and PARP cleavage .
  • Molecular docking : Simulating interactions with β-catenin or Wnt pathway proteins using AutoDock Vina .

Q. Q6. How can structure-activity relationship (SAR) studies improve potency against specific targets?

A6. SAR optimization involves:

  • Substituent scanning : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding affinity .
  • Scaffold hopping : Replacing the 3-phenylpropyl group with heterocyclic amines (e.g., piperidinyl) to improve solubility .
  • Pharmacophore modeling : Identifying critical hydrogen-bonding motifs (e.g., carboxamide NH interactions with MIF’s Pro1 residue) .

Methodological Challenges and Solutions

Q. Q7. How should researchers address the compound’s instability in aqueous buffers during biological assays?

A7. Stability issues arise from hydrolytic cleavage of the carboxamide bond. Mitigation strategies:

  • Formulation : Use lyophilized powders reconstituted in DMSO/PBS mixtures (<0.1% DMSO final concentration) .
  • Storage : -80°C aliquots to prevent degradation; monitor via LC-MS over time .

Q. Q8. What analytical techniques quantify trace impurities in synthesized batches?

A8. Employ:

  • UPLC-MS/MS : Detect impurities at <0.1% levels using MRM transitions .
  • DSC/TGA : Assess thermal stability (decomposition onset >200°C) .

Data Interpretation and Validation

Q. Q9. How to validate conflicting data on the compound’s solubility and bioavailability?

A9. Standardize protocols:

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption prediction .

Q. Q10. What statistical models are suitable for dose-response data analysis in preclinical studies?

A10. Use:

  • Non-linear regression : Four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation .
  • ANOVA with post-hoc tests : Compare efficacy across multiple cell lines or treatment groups .

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